Cas no 1014072-84-4 (8-(3,5-Dimethylpyrazolyl)-3-methyl-7-prop-2-enyl-1,3,7-trihydropurine-2,6-dion e)
8-(3,5-Dimethylpyrazolyl)-3-methyl-7-prop-2-enyl-1,3,7-trihydropurine-2,6-dion e Chemical and Physical Properties
Names and Identifiers
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- 8-(3,5-dimethylpyrazolyl)-3-methyl-7-prop-2-enyl-1,3,7-trihydropurine-2,6-dion e
- SBB085114
- ST51079027
- Z916919380
- 8-(3,5-dimethylpyrazol-1-yl)-3-methyl-7-prop-2-enylpurine-2,6-dione
- 7-Allyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- 8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- 8-(3,5-Dimethylpyrazolyl)-3-methyl-7-prop-2-enyl-1,3,7-trihydropurine-2,6-dion e
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- Inchi: 1S/C14H16N6O2/c1-5-6-19-10-11(18(4)14(22)16-12(10)21)15-13(19)20-9(3)7-8(2)17-20/h5,7H,1,6H2,2-4H3,(H,16,21,22)
- InChI Key: YBUXYZXJSWPUBA-UHFFFAOYSA-N
- SMILES: O=C1C2=C(N=C(N3C(C)=CC(C)=N3)N2CC=C)N(C)C(N1)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 3
- Complexity: 498
- XLogP3: 1.2
- Topological Polar Surface Area: 85
8-(3,5-Dimethylpyrazolyl)-3-methyl-7-prop-2-enyl-1,3,7-trihydropurine-2,6-dion e Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM262799-1g |
7-Allyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione |
1014072-84-4 | 97% | 1g |
$458 | 2023-01-20 | |
| Chemenu | CM262799-5g |
7-Allyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione |
1014072-84-4 | 97% | 5g |
$1043 | 2023-01-20 | |
| Chemenu | CM262799-10g |
7-Allyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione |
1014072-84-4 | 97% | 10g |
$1459 | 2023-01-20 | |
| Chemenu | CM262799-1g |
7-Allyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione |
1014072-84-4 | 97% | 1g |
$458 | 2021-08-18 | |
| Chemenu | CM262799-5g |
7-Allyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione |
1014072-84-4 | 97% | 5g |
$1043 | 2021-08-18 | |
| Chemenu | CM262799-10g |
7-Allyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione |
1014072-84-4 | 97% | 10g |
$1459 | 2021-08-18 |
8-(3,5-Dimethylpyrazolyl)-3-methyl-7-prop-2-enyl-1,3,7-trihydropurine-2,6-dion e Related Literature
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on 8-(3,5-Dimethylpyrazolyl)-3-methyl-7-prop-2-enyl-1,3,7-trihydropurine-2,6-dion e
Professional Introduction to Compound with CAS No. 1014072-84-4 and Product Name: 8-(3,5-Dimethylpyrazolyl)-3-methyl-7-prop-2-enyl-1,3,7-trihydropurine-2,6-dione
The compound identified by the CAS number 1014072-84-4 and the product name 8-(3,5-Dimethylpyrazolyl)-3-methyl-7-prop-2-enyl-1,3,7-trihydropurine-2,6-dione represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic compound belongs to the purine derivative class, a category renowned for its broad spectrum of biological activities and therapeutic potential. The structural features of this molecule, particularly the presence of a pyrazole moiety and a propenyl substituent, contribute to its unique chemical properties and biological interactions.
Recent research in medicinal chemistry has highlighted the importance of purine derivatives in the development of novel therapeutic agents. The 8-(3,5-Dimethylpyrazolyl)-3-methyl-7-prop-2-enyl-1,3,7-trihydropurine-2,6-dione structure exhibits promising pharmacological properties that make it a valuable candidate for further investigation. Specifically, the pyrazole ring is known to enhance binding affinity and selectivity in various biological targets, while the propenyl group introduces additional conformational flexibility. These features are critical for optimizing drug-like properties such as solubility, bioavailability, and metabolic stability.
In the context of contemporary pharmaceutical research, this compound has garnered attention due to its potential applications in addressing complex diseases. The 3-methyl and 1,3,7-trihydropurine components suggest a framework that can be modulated to interact with specific enzymes or receptors involved in metabolic pathways. Preliminary studies have indicated that derivatives of this nature may exhibit inhibitory effects on key enzymes implicated in inflammation and oxidative stress. Such mechanisms are central to numerous pathological conditions, making this compound a compelling focus for further exploration.
The 7-prop-2-enyl substituent further enhances the structural diversity of this molecule, enabling diverse chemical modifications that can fine-tune its biological activity. This adaptability is crucial for developing drug candidates that meet stringent pharmacokinetic and pharmacodynamic requirements. Advanced computational methods have been employed to model the interactions between this compound and potential biological targets. These simulations have provided insights into how the molecule might bind to proteins or enzymes at an atomic level, guiding the design of more effective analogs.
One of the most intriguing aspects of 8-(3,5-Dimethylpyrazolyl)-3-methyl-7-prop-2-enyl-1,3,7-trihydropurine-2,6-dione is its potential role in modulating cellular signaling pathways. Purine derivatives are well-known for their ability to interact with adenosine receptors and other nucleotide-based signaling systems. By targeting these pathways, this compound may offer therapeutic benefits in conditions such as cardiovascular diseases, neurodegenerative disorders, and cancer. Emerging research suggests that modulating adenosine receptor activity can lead to significant improvements in tissue perfusion and anti-inflammatory responses.
The synthesis of this compound involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. The integration of 3,5-Dimethylpyrazole into the purine scaffold requires precise control over reaction conditions to ensure high yield and purity. Advances in catalytic methods have enabled more efficient routes to complex heterocycles like this one. These improvements not only reduce production costs but also minimize environmental impact by optimizing resource utilization.
From a clinical perspective, 8-(3,5-Dimethylpyrazolyl)-3-methyl-7-prop-2-enyl-1,3,7-trihydropurine-2,6-dione presents an opportunity to develop next-generation therapeutics with improved efficacy and reduced side effects. The combination of structural features from different pharmacophores allows for a synergistic effect when interacting with biological targets. This polypharmacophoric nature is increasingly recognized as a key strategy in drug discovery for achieving comprehensive therapeutic outcomes.
Future studies are planned to explore the pharmacokinetic profile of this compound using preclinical models. Evaluating its absorption distribution metabolism excretion (ADME) properties will be crucial for determining its suitability for human trials. Additionally, 8-(3,5-Dimethylpyrazolyl)-3-methyl-7-prop-2-enyl-1,3,7-trihydropurine-2,6-dione will be subjected to toxicity assessments to ensure its safety profile aligns with regulatory standards before moving into clinical development.
The broader implications of this research extend beyond individual compounds to advancements in drug design methodologies. The principles derived from studying molecules like 8-(3,5-Dimethylpyrazolyl)-3-methyl-7-prop-2-enyl-1,3,7-trihydropurine-2,6-dione contribute to the development of novel computational tools and high-throughput screening platforms that accelerate the discovery process. These innovations are essential for addressing the growing demand for new treatments in an era where drug resistance and complex diseases pose significant challenges.
In conclusion, 8-(3,5-Dimethylpyrazolyl)-3-methyl--prop--en--2--en--1, 37 -- trihydropurin - 22, 62 - dione (CAS No. 10140728484) represents a promising candidate with substantial potential in pharmaceutical applications。 Its unique structural features, coupled with emerging research findings, position it as a valuable asset in ongoing efforts to develop innovative therapeutics。 As scientific understanding advances, compounds like these will continue to play a pivotal role in shaping future medical treatments。
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